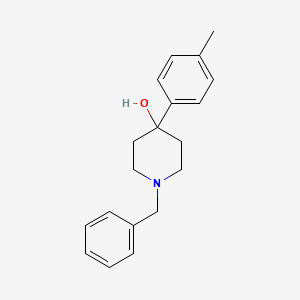

1-Benzyl-4-P-tolyl-piperidin-4-OL

Description

Significance of Piperidine (B6355638) Scaffold in Chemical Biology and Medicinal Chemistry

The piperidine scaffold, a six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry. Its prevalence is due to several advantageous properties. The piperidine ring can adopt a stable chair conformation, similar to cyclohexane, which allows for precise three-dimensional positioning of substituents. This structural feature is critical for optimizing interactions with biological targets such as receptors and enzymes.

Furthermore, the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, enhancing the compound's solubility and ability to interact with biological systems. The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. drugfuture.com Piperidine derivatives are found in over twenty classes of pharmaceuticals and numerous natural alkaloids. lookchem.com

Overview of 4-Arylpiperidines in Drug Discovery

Within the vast family of piperidine-containing compounds, the 4-arylpiperidine motif is particularly noteworthy. This structural arrangement, where an aryl group is attached to the fourth position of the piperidine ring, is a key feature in a number of successful therapeutic agents. The 4-arylpiperidine structure is a versatile handle that has been explored across multiple therapeutic areas. drugfuture.com

The synthesis of 4-arylpiperidines is often achieved through palladium-catalyzed cross-coupling reactions, starting from commercially available protected 4-piperidones. drugfuture.com This accessibility has facilitated extensive research into their potential applications.

Positioning of 1-Benzyl-4-P-tolyl-piperidin-4-OL within Piperidine Chemistry Research

This compound is a tertiary alcohol derivative of the 4-arylpiperidine scaffold. Its structure is characterized by a piperidine ring with a benzyl (B1604629) group attached to the nitrogen, and both a hydroxyl group and a p-tolyl (4-methylphenyl) group attached to the carbon at the 4-position. The synthesis of such 4-aryl-4-hydroxypiperidines is commonly achieved through the addition of an aryl Grignard reagent to a 4-piperidone (B1582916) precursor. In the case of this compound, this would involve the reaction of p-tolylmagnesium bromide with 1-benzyl-4-piperidone.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its chemical identity is confirmed by its CAS registry number 13299-35-9. drugfuture.com The research context for this compound is therefore largely derived from studies on the broader class of 4-aryl-4-hydroxypiperidines and their potential as intermediates in the synthesis of pharmacologically active molecules.

Historical Context and Evolution of Research on Related Piperidine Derivatives

The exploration of piperidine derivatives has a rich history, dating back to the isolation of the alkaloid piperine (B192125) from black pepper in the 19th century. rsc.org The industrial production of piperidine is typically achieved through the hydrogenation of pyridine (B92270). rsc.org The development of synthetic methods to create substituted piperidines, such as the Dieckmann condensation to produce 4-piperidones, has been instrumental in advancing research in this area. smolecule.com

Early research into 4-hydroxypiperidine (B117109) derivatives recognized their potential as intermediates for the synthesis of highly active pharmacodynamic substances. nih.gov Over the years, the focus has expanded to include a wide range of applications, driven by the development of more sophisticated synthetic techniques like palladium-catalyzed cross-coupling reactions. drugfuture.com This has allowed for the creation of large libraries of piperidine-based compounds for high-throughput screening in drug discovery programs.

Detailed Research Findings

While specific research on this compound is limited, its synthesis and properties can be inferred from the well-established chemistry of its constituent parts and related molecules.

Synthesis of this compound

The most probable synthetic route to this compound is the Grignard reaction. This involves the reaction of p-tolylmagnesium bromide with 1-benzyl-4-piperidone. art-xy.comsigmaaldrich.com

Starting Material: 1-Benzyl-4-piperidone

1-Benzyl-4-piperidone is a commercially available liquid that serves as a key building block in the synthesis of various medicinal compounds. sigmaaldrich.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 3612-20-2 | sigmaaldrich.com |

| Molecular Formula | C12H15NO | sigmaaldrich.com |

| Molecular Weight | 189.25 g/mol | chemicalbook.com |

| Appearance | Liquid | sigmaaldrich.com |

| Boiling Point | 134 °C at 7 mmHg | sigmaaldrich.com |

| Density | 1.021 g/mL at 25 °C | sigmaaldrich.com |

Reaction Scheme

The Grignard reagent, p-tolylmagnesium bromide, is typically prepared from p-bromotoluene and magnesium turnings in a suitable solvent like tetrahydrofuran (B95107) (THF). art-xy.com This reagent is then added to a solution of 1-benzyl-4-piperidone. The nucleophilic tolyl group attacks the electrophilic carbonyl carbon of the piperidone, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid solution protonates the alkoxide to yield the final product, this compound.

| Step | Reactants | Product |

|---|---|---|

| 1 | p-Bromotoluene + Mg in THF | p-Tolylmagnesium bromide |

| 2 | p-Tolylmagnesium bromide + 1-Benzyl-4-piperidone | Magnesium alkoxide intermediate |

| 3 | Magnesium alkoxide intermediate + Acidic workup | This compound |

Properties of this compound

Specific experimentally determined properties for this compound are not widely published. However, some basic information can be found in chemical databases.

| Property | Value | Reference |

|---|---|---|

| Compound Name | This compound | drugfuture.com |

| CAS Number | 13299-35-9 | drugfuture.com |

| Molecular Formula | C19H23NO | drugfuture.com |

| Hydrochloride Salt CAS Number | Not explicitly found, but UNII is SKB6N9F5HQ | ncats.io |

| Hydrochloride Salt Molecular Formula | C19H23NO.ClH | ncats.io |

| Hydrochloride Salt Molecular Weight | 317.853 g/mol | ncats.io |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(4-methylphenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-16-7-9-18(10-8-16)19(21)11-13-20(14-12-19)15-17-5-3-2-4-6-17/h2-10,21H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGNTLLAVWZVIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to 4-Arylpiperidin-4-ol Derivatives

The synthesis of 4-arylpiperidin-4-ol derivatives, including 1-Benzyl-4-p-tolyl-piperidin-4-ol, often utilizes readily available starting materials and well-established reaction pathways.

Strategies Involving 1-Benzyl-4-piperidone as a Key Intermediate

A prevalent strategy for the synthesis of this compound and its analogs involves the use of 1-benzyl-4-piperidone as a crucial starting material. researchgate.netgoogle.com This ketone provides a convenient scaffold for the introduction of the aryl group at the 4-position. The benzyl (B1604629) group serves as a protecting group for the piperidine (B6355638) nitrogen and can be removed or modified in later synthetic steps if necessary. researchgate.net

The synthesis of 1-benzyl-4-piperidone itself can be achieved through various routes, such as the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine (B48309) followed by hydrolysis and decarboxylation. chemicalbook.com Another approach involves the reaction of benzylamine with an acrylic ester, followed by cyclization. google.com

Organometallic Reagent Additions to Piperidone Scaffolds

The addition of organometallic reagents to the carbonyl group of 1-benzyl-4-piperidone is a direct and widely employed method for the formation of the tertiary alcohol and the introduction of the desired aryl group. researchgate.net Specifically, the synthesis of this compound can be accomplished by reacting 1-benzyl-4-piperidone with a p-tolyl organometallic reagent.

Commonly used organometallic reagents for this transformation include Grignard reagents (e.g., p-tolylmagnesium bromide) and organolithium reagents (e.g., p-tolyllithium). The reaction proceeds via nucleophilic addition of the aryl anion to the electrophilic carbonyl carbon of the piperidone.

A general reaction scheme is as follows: 1-Benzyl-4-piperidone + p-Tolyl-MgBr (or p-Tolyl-Li) → this compound

This method is favored for its efficiency and the commercial availability of a wide range of organometallic precursors.

Reduction and Hydroxylation Reactions

While the direct addition of organometallic reagents is more common for creating the C-C bond and the hydroxyl group simultaneously, reduction and hydroxylation reactions can also be considered in multi-step synthetic sequences. For instance, a related precursor could be synthesized and then modified. However, for the direct synthesis of this compound, this is a less direct approach compared to the Grignard or organolithium addition.

Advanced Synthetic Approaches

To improve efficiency, yield, and environmental friendliness, more advanced synthetic methodologies have been developed for the preparation of piperidine derivatives.

Microwave-Assisted Synthesis of Piperidine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.govresearchgate.net The synthesis of various piperidine derivatives has been shown to benefit from microwave irradiation. kcl.ac.ukdpkmr.edu.in

In the context of synthesizing this compound, a microwave-assisted Grignard reaction could potentially reduce the reaction time and improve the efficiency of the process. The focused heating provided by microwaves can enhance the rate of the nucleophilic addition of the p-tolyl Grignard reagent to 1-benzyl-4-piperidone. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes nih.gov |

| Yield | Moderate to Good | Often Higher nih.gov |

| Energy Consumption | Higher | Lower |

| Side Reactions | More prevalent | Often reduced |

One-Pot and Multicomponent Reaction Methodologies

While a specific one-pot or multicomponent reaction for the direct synthesis of this compound from simple starting materials is not extensively documented, the principles of MCRs can be applied to construct the core piperidone scaffold. For example, a four-component reaction involving an aldehyde, an amine equivalent, an acyl chloride, and a dienophile can be used to synthesize complex piperidone products. researchgate.net Such a strategy could potentially be adapted to generate a precursor that is then readily converted to the target molecule.

For instance, a hypothetical one-pot synthesis could involve the in-situ formation of 1-benzyl-4-piperidone from acyclic precursors followed by the immediate addition of a p-tolyl organometallic reagent. This would streamline the synthetic process and minimize waste.

Chemo- and Regioselective Synthesis Strategies

The construction of the this compound core relies on precise control of chemical reactions to ensure the desired arrangement of functional groups. A primary and efficient method for creating 4-aryl-4-hydroxypiperidines involves the addition of an organometallic reagent to a suitably protected 4-piperidone (B1582916).

In a key synthetic approach, 1-benzyl-4-piperidone serves as a versatile starting material. dtic.mil The benzyl group acts as a convenient protecting group for the secondary amine. The core of the synthesis involves a Grignard reaction, where a p-tolyl magnesium halide (e.g., p-tolylmagnesium bromide) is added to the 1-benzyl-4-piperidone. This reaction must be carried out under anhydrous conditions to prevent the quenching of the Grignard reagent. The nucleophilic p-tolyl group attacks the electrophilic carbonyl carbon of the piperidone, leading to the formation of a tertiary alcohol upon aqueous workup. This method is highly regioselective, as the addition occurs specifically at the carbonyl carbon.

An alternative strategy involves the use of 1-benzyl-3,4-epoxypiperidine as an intermediate. researchgate.net The epoxide ring can be opened by a nucleophile, and while this method can introduce substituents at both the C3 and C4 positions, careful selection of the nucleophile and reaction conditions can favor the formation of the 4-substituted product. researchgate.net For instance, the use of certain organocuprates in the presence of a Lewis acid can direct the nucleophilic attack to the C4 position with high regioselectivity.

Derivatization Strategies of the this compound Core

The this compound scaffold offers three primary sites for chemical modification: the piperidine nitrogen, the aryl substituent at position 4, and the hydroxyl group. These sites allow for the systematic exploration of the chemical space around the core structure.

Modifications at the Piperidine Nitrogen

The benzyl group on the piperidine nitrogen, while useful as a protecting group, can be readily removed and replaced with a variety of other substituents. Catalytic hydrogenation is a common method for debenzylation. For instance, reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst effectively cleaves the benzyl group, yielding the corresponding secondary amine, 4-p-tolyl-piperidin-4-ol. chemicalbook.com

This secondary amine is a versatile intermediate for further functionalization. It can undergo N-alkylation with various alkyl halides or reductive amination with aldehydes or ketones to introduce a wide range of substituents at the nitrogen atom. For example, reaction with a substituted benzyl halide in the presence of a base would yield a new N-substituted 4-p-tolyl-piperidin-4-ol derivative.

| Starting Material | Reagent | Product |

| This compound | H₂, Pd/C | 4-p-Tolyl-piperidin-4-ol |

| 4-p-Tolyl-piperidin-4-ol | R-X (Alkyl halide), Base | 1-Alkyl-4-p-tolyl-piperidin-4-ol |

| 4-p-Tolyl-piperidin-4-ol | R-CHO (Aldehyde), Reducing Agent | 1-Alkyl-4-p-tolyl-piperidin-4-ol |

Aryl Substituent Diversification at Position 4

While the direct synthesis described in section 2.2.3 introduces a p-tolyl group, diversification of the aryl substituent at the 4-position is a key strategy for creating analogues. This is typically achieved by starting with 1-benzyl-4-piperidone and employing different aryl Grignard reagents or aryllithium compounds in the initial synthetic step.

For example, using phenylmagnesium bromide would yield 1-benzyl-4-phenyl-piperidin-4-ol. Similarly, Grignard reagents derived from other substituted aryl halides, such as 4-chlorophenylmagnesium bromide or 4-methoxyphenylmagnesium bromide, can be used to introduce a variety of electronically and sterically diverse aryl groups at the C4 position. This approach allows for a systematic investigation of how different aryl substituents influence the properties of the molecule.

| Aryl Grignard Reagent | Resulting C4-Aryl-4-hydroxypiperidine |

| Phenylmagnesium bromide | 1-Benzyl-4-phenyl-piperidin-4-ol |

| 4-Chlorophenylmagnesium bromide | 1-Benzyl-4-(4-chlorophenyl)-piperidin-4-ol |

| 4-Methoxyphenylmagnesium bromide | 1-Benzyl-4-(4-methoxyphenyl)-piperidin-4-ol |

| 2-Thienylmagnesium bromide | 1-Benzyl-4-(thiophen-2-yl)-piperidin-4-ol |

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed on a suitably functionalized precursor. For instance, if a 4-bromo-1-benzyl-4-hydroxypiperidine derivative were synthesized, it could be coupled with various boronic acids or organostannanes to introduce a wide array of aryl and heteroaryl substituents.

Hydroxyl Group Transformations

The tertiary hydroxyl group at the C4 position is a key functional handle for further derivatization. It can undergo a variety of chemical transformations to produce esters, ethers, and other functional groups.

Esterification can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction converts the hydroxyl group into an ester, which can alter the molecule's steric and electronic properties.

The hydroxyl group can also be replaced through nucleophilic substitution reactions. For instance, treatment with a strong acid can lead to the formation of a carbocation at C4, which can then be attacked by a nucleophile. However, this method can be prone to side reactions, such as elimination to form an alkene. A more controlled approach involves converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. The resulting sulfonate ester is then susceptible to displacement by a wide range of nucleophiles.

Additionally, the hydroxyl group can be removed via dehydration. Treatment with a strong acid, such as sulfuric acid or phosphoric acid, at elevated temperatures will promote the elimination of water, leading to the formation of 1-benzyl-4-p-tolyl-1,2,3,6-tetrahydropyridine.

| Reagent | Transformation | Product |

| Acyl chloride (RCOCl), Base | Esterification | 1-Benzyl-4-p-tolyl-piperidin-4-yl acetate |

| Thionyl chloride (SOCl₂) | Chlorination | 4-Chloro-1-benzyl-4-p-tolyl-piperidine |

| Strong Acid (e.g., H₂SO₄), Heat | Dehydration | 1-Benzyl-4-p-tolyl-1,2,3,6-tetrahydropyridine |

Preclinical Biological Activity and Pharmacological Potential of 1 Benzyl 4 P Tolyl Piperidin 4 Ol Derivatives

Evaluation of Receptor Binding Affinities

Derivatives of the 1-benzyl-piperidine scaffold have been extensively evaluated for their ability to bind to several important classes of receptors implicated in neuropsychiatric and neurodegenerative disorders.

Serotonin (B10506) Receptor (5-HT2C, 5-HT1A, 5-HT7) Interactions and Agonism/Antagonism Studies

Research into benzyl-piperidine and related benzyl-piperazine derivatives has revealed significant interactions with multiple serotonin receptor subtypes, particularly the 5-HT1A and 5-HT7 receptors.

One analog, N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide (MEL-9), demonstrates very high affinity for the human 5-HT₇ receptor, with a reported inhibition constant (Ki) of 0.8 nM. nih.gov This compound acts as a long-acting inhibitor of 5-HT₇ receptor binding and function. nih.gov Its affinity for the 5-HT₁ₐ receptor is substantially lower, with a Ki value of 503 nM, indicating significant selectivity for the 5-HT₇ subtype. nih.gov

In contrast, other studies on different piperidine (B6355638) derivatives, such as 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine compounds, showed high affinity for the serotonin transporter (SERT) with Ki values ranging from 2 to 400 nM, but possessed very weak affinity for 5-HT₁ₐ receptors. nih.gov This highlights how modifications to the core piperidine structure can dramatically shift the binding profile within the serotonergic system. While specific data on 5-HT2C receptor interactions for direct 1-Benzyl-4-P-tolyl-piperidin-4-OL derivatives is limited in the reviewed literature, the focus remains on their potent activity at 5-HT₇ and 5-HT₁ₐ receptors.

Table 1: Binding Affinities of Benzyl-Piperidine/Piperazine (B1678402) Derivatives at Serotonin (5-HT) and Dopamine (B1211576) (D₂) Receptors

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide (MEL-9) | 5-HT₇ | 0.8 nM |

| 5-HT₁ₐ | 503 nM | |

| D₂ | 161 nM |

Data sourced from Leopoldo et al., 2008, as cited in Ghavami et al., 2015. nih.gov

Sigma (σ₁, σ₂) Receptor Ligand Characterization

The 1-benzyl-piperidine scaffold is a well-established pharmacophore for sigma (σ) receptors. A novel radiolabeled derivative, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP), was synthesized and shown to possess high affinity for both σ₁ and σ₂ receptor subtypes. nih.govresearchgate.net

In competitive binding studies using membranes from MCF-7 breast cancer cells, which express a high density of sigma receptors, this radioligand demonstrated a high affinity with an inhibition constant (Ki) of 4.6 nM when haloperidol (B65202) was used as the competitor. nih.gov Scatchard analysis of the binding data revealed a dissociation constant (Kd) of 26 nM and a maximum binding capacity (Bmax) of 4000 fmol/mg protein, confirming saturable binding to sigma receptors. nih.gov The shared structural motifs between sigma receptor ligands and other receptor families, such as the presence of a basic nitrogen and aromatic groups, underscore the potential for cross-reactivity and the development of selective modulators. chemrxiv.org For instance, both σ₁ and D₄ receptors have scaffolds with basic nitrogens, like piperidine, that form crucial interactions with specific amino acid residues (Glu172 in σ₁ and Asp115 in D₄). chemrxiv.org

Table 2: Sigma (σ) Receptor Binding Characteristics of 4-[¹²⁵I]BP in MCF-7 Cells

| Parameter | Value |

|---|---|

| Ki (vs. Haloperidol) | 4.6 nM |

| Kd | 26 nM |

| Bmax | 4000 fmol/mg protein |

Data sourced from John et al., 1995. nih.gov

Dopamine Receptor (D₂) Selectivity Profiles

The interaction of 1-benzyl-piperidine derivatives with dopamine receptors has also been explored, often in the context of their selectivity against other receptors like sigma and serotonin. The N-benzyl-piperazine derivative MEL-9, for example, displays a moderate affinity for the D₂ receptor with a Ki of 161 nM. nih.gov

In a study of 1,2,3,4-tetrahydroisoquinolines, which are structurally related to piperidines, the 1-benzyl derivative was found to have the highest affinity for D₂ receptors compared to other tested analogs. nih.gov Further research into piperidine-based scaffolds has aimed to understand the structural requirements that differentiate binding at D₄ and σ₁ receptors. chemrxiv.org While there is an overlap in the pharmacophore, specific substitutions can drive selectivity. For example, a 2-methylphenyl substitution on the piperidine scaffold resulted in a compound with high σ₁ affinity (Ki = 37 nM) but significantly reduced activity at the D₄ receptor. chemrxiv.org This demonstrates that while the benzyl-piperidine core can interact with dopamine receptors, its selectivity profile is highly dependent on the specific substitution patterns on the molecule.

NMDA Receptor Binding Site Interactions

Certain benzyl-piperidine derivatives have been identified as potent antagonists for the N-methyl-D-aspartate (NMDA) receptor, specifically the NR1A/2B subtype. nih.gov One such compound, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, has been characterized as a potent antagonist at this site. nih.gov

Furthermore, the interplay between sigma receptors and the NMDA receptor system has been highlighted by the actions of the sigma receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP). In a model of neonatal hypoxia-ischemia, PPBP was found to reduce the association of neuronal nitric oxide synthase (nNOS) with the NMDA receptor's NR2 subunit. nih.gov This effect was linked to changes in the coupling of nNOS to the postsynaptic density-95 (PSD-95) protein, suggesting an indirect modulatory role of these piperidine derivatives on NMDA receptor complex signaling. nih.gov

Modulatory Effects on Neurotransmitter Systems

Beyond direct receptor binding, derivatives of the 1-benzyl-piperidine structure can exert significant modulatory effects on neurotransmitter systems by targeting transporter proteins. The compound 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine is a potent and selective dopamine reuptake inhibitor. wikipedia.org By blocking the dopamine transporter (DAT), such compounds increase the synaptic concentration of dopamine, thereby stimulating dopaminergic neurotransmission. This mechanism is distinct from direct receptor agonism and represents another avenue through which this chemical scaffold can influence CNS activity.

Antimicrobial Activity Studies

Based on the available scientific literature, there is no specific information regarding the evaluation of this compound or its direct derivatives for antimicrobial activity. The primary focus of research on this class of compounds has been their interactions with central nervous system receptors and transporters.

Antibacterial Efficacy in Preclinical Models

The search for new antibacterial agents is driven by the rise of drug-resistant bacteria. biomedpharmajournal.org Piperidine derivatives have emerged as a promising class of compounds in this effort. researchgate.net Specifically, derivatives of 4-hydroxy-4-phenyl piperidine have been synthesized and evaluated for their antibacterial properties. researchgate.netresearchgate.net

In one study, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened for in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. biomedpharmajournal.org The results indicated that many of these compounds exhibited significant antibacterial activity, with some showing potency comparable to the standard drug ampicillin. biomedpharmajournal.org Another study focused on N-benzyl piperidin-4-one derivatives and found them to be highly effective against Escherichia coli. researchgate.net

The introduction of different substituents to the piperidine ring has been shown to influence antibacterial efficacy. For instance, a series of benzyl (B1604629) and phenyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives were designed and tested against Staphylococcus aureus and Escherichia coli. nih.govmdpi.combath.ac.uk Several of these compounds demonstrated potent inhibitory activity, with minimum inhibitory concentration (MIC) values in the low µg/mL range. nih.govmdpi.combath.ac.uk Notably, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed exceptional potency against both bacterial strains. nih.govmdpi.combath.ac.uk Furthermore, some of these derivatives displayed promising activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.combath.ac.uk

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound/Derivative | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 2,6-Diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | Many compounds showed significant activity, comparable to ampicillin. | biomedpharmajournal.org |

| N-benzyl piperidin-4-one derivatives | Escherichia coli | Demonstrated very potent activity. | researchgate.net |

| Benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives | Staphylococcus aureus, Escherichia coli, MRSA | Several compounds showed potent inhibition with low MIC values. The 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative was particularly potent. | nih.govmdpi.combath.ac.uk |

Antifungal Efficacy in Preclinical Models

Piperidin-4-one derivatives have also been investigated for their antifungal properties. biomedpharmajournal.org In a study evaluating 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives, all tested compounds displayed antifungal activity against a range of fungi including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org The thiosemicarbazone derivatives, in particular, showed enhanced antifungal activity compared to the parent piperidin-4-ones, suggesting the importance of this functional group for antifungal efficacy. biomedpharmajournal.org

Another study on N-benzyl piperidin-4-one derivatives reported very potent activity against Aspergillus niger. researchgate.net Research on 4-hydroxy-4-phenyl piperidine derivatives has also shown promising antifungal activity. researchgate.net One derivative, CPMPM, exhibited robust antifungal activity against Trichoderma species, comparable to the standard drug amphotericin-B. researchgate.net

Table 2: Antifungal Activity of Piperidine Derivatives

| Compound/Derivative | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 2,6-Diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | All compounds were active; thiosemicarbazone derivatives showed enhanced activity. | biomedpharmajournal.org |

| N-benzyl piperidin-4-one derivatives | Aspergillus niger | Demonstrated very potent activity. | researchgate.net |

| CPMPM (a 4-hydroxy-4-phenyl piperidine derivative) | Trichoderma sp. | Showed robust activity, comparable to amphotericin-B. | researchgate.net |

Antiprotozoal Investigations

The therapeutic potential of piperidine derivatives extends to protozoal infections. A series of 4-aminopiperidine (B84694) derivatives were screened in vitro against several protozoan parasites. nih.govresearchgate.netnih.gov This screening identified numerous molecules with selective activity against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis, with some compounds showing 50% inhibitory concentrations (IC50) in the sub-micromolar range. nih.govresearchgate.netnih.gov Additionally, a significant number of these compounds were active against a chloroquine- and pyrimethamine-resistant strain of Plasmodium falciparum, the deadliest malaria parasite. nih.govresearchgate.netnih.gov

Further research into biaryl piperidine derivatives, inspired by the antiprotozoal alkaloid Ealamine-A, revealed moderate to good antileishmanial activity against Leishmania donovani. nih.gov Specifically, a 5'-fluoro-2'-methoxyphenyl derivative and a 3',5'-difluorophenyl derivative showed significant inhibition of promastigotes. nih.gov Molecular docking studies suggest that these compounds may exert their effect by binding to the leishmanolysin enzyme. nih.gov Cationic benzyl phenyl ether derivatives have also been synthesized and evaluated for their antiprotozoal activities, with some exhibiting potent in vitro activity against T. b. rhodesiense, P. falciparum, and L. donovani. nih.gov

Table 3: Antiprotozoal Activity of Piperidine Derivatives

| Compound/Derivative | Protozoan Parasite(s) | Key Findings | Reference |

|---|---|---|---|

| 4-Aminopiperidine derivatives | Trypanosoma brucei rhodesiense, Plasmodium falciparum | Selective activity against T. b. rhodesiense (some with IC50 < 1 µM) and activity against resistant P. falciparum. | nih.govresearchgate.netnih.gov |

| Biaryl piperidine derivatives | Leishmania donovani | Moderate to good antileishmanial activity, with two derivatives showing significant promastigote inhibition. | nih.gov |

| Cationic benzyl phenyl ether derivatives | T. b. rhodesiense, P. falciparum, L. donovani | Potent in vitro activity against all three parasites. | nih.gov |

Anticancer and Antitumor Research

The cytotoxic potential of piperidine derivatives against cancer cells has been a significant area of investigation.

Cytotoxicity Assessment in Cancer Cell Lines

Derivatives of 1,3,4-thiadiazole (B1197879) containing a piperidine moiety have demonstrated notable anticancer activity. nih.gov These compounds are thought to act as bioisosteres of pyrimidine (B1678525), thereby interfering with DNA replication in cancer cells. nih.gov In one study, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and showed significant cell growth inhibitory activity against a panel of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. nih.gov

Enzyme Inhibition for Anticancer Targets (e.g., Menin, Pin1)

Menin, a protein encoded by the MEN1 gene, has emerged as a therapeutic target in certain types of leukemia. nih.govresearchgate.net Small molecule inhibitors that disrupt the interaction between menin and MLL1 are being developed as potential cancer therapeutics. researchgate.net Hydroxymethyl and aminomethyl piperidine compounds represent an early generation of these inhibitors. researchgate.net Thienopyrimidine derivatives bearing an amino-piperidine linker have shown high affinity for menin and potent anti-leukemic activity in preclinical models. nih.gov Further optimization of these compounds by substituting the amino-piperidine linker with spirocyclic amines has led to even more potent menin inhibitors with improved bioavailability. nih.gov

Pin1, a peptidyl-prolyl isomerase, is another enzyme implicated in cancer. Covalent inhibition of Pin1 is a potential strategy for developing anticancer agents. nih.gov A series of pyrimidine derivatives have been identified as covalent inhibitors of Pin1, with their binding to the enzyme confirmed by X-ray crystallography. nih.gov

Analgesic and Neuroprotective Activity Assessments

The pharmacological investigation of piperidine derivatives has also extended to their potential as analgesics and neuroprotective agents.

Certain 4-acetyl-4-phenylpiperidine (B1606740) and 4-hydroxy-4-phenylpiperidine derivatives have been synthesized and evaluated for their analgesic activity. researchgate.net Additionally, a study on 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives reported that while most compounds exhibited moderate analgesic activity, a few showed good activity, nearly equivalent to that of morphine in mouse models. nih.govresearchgate.net The development of new analgesics with fewer side effects is a critical area of research, and the combination of different heterocyclic fragments, such as pyrazole (B372694) and 1,2,4-triazole, within a single molecule is being explored to create compounds with antinociceptive properties. zsmu.edu.ua

In the context of neuroprotection, monoamine oxidase (MAO) inhibitors are important in the search for treatments for neurodegenerative conditions like Parkinson's disease. mdpi.com A series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated as MAO inhibitors. mdpi.com Many of these compounds showed selective inhibition of MAO-B, the enzyme responsible for dopamine metabolism. mdpi.com Kinetic studies revealed that the most potent compounds were reversible and competitive inhibitors of MAO-B, and they also demonstrated the ability to cross the blood-brain barrier, a crucial property for CNS-acting drugs. mdpi.com

Antihyperglycemic and Antioxidant Investigations

The dual challenges of hyperglycemia and oxidative stress are central to the pathophysiology of diabetes mellitus and its complications. Consequently, therapeutic agents that can concurrently manage blood glucose levels and mitigate oxidative damage are of great interest. Research into piperidine derivatives has revealed their potential in this dual-action capacity. nih.govmdpi.com

While specific studies on the antihyperglycemic activity of this compound are not extensively documented in the reviewed literature, the broader class of piperidine derivatives has shown promise as antidiabetic agents. nih.gov For instance, the well-established antidiabetic drug, alogliptin, features a piperidine moiety and functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. nih.gov Inhibition of DPP-4 is a recognized therapeutic strategy in type 2 diabetes, as it enhances the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. pensoft.net

Furthermore, various piperidine derivatives have been investigated for their ability to inhibit α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates in the digestive tract. nih.govnih.gov By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. nih.gov For example, a novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, demonstrated a significant in vitro inhibitory activity against the α-amylase enzyme, with an inhibition rate of 97.30%, surpassing that of the standard drug acarbose (B1664774) (61.66%). nih.gov

In the realm of antioxidant activity, a derivative of the target compound, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride , has been the subject of investigation. Its antioxidant potential was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and cupric reducing antioxidant capacity (CUPRAC) assays. The study revealed that this piperidine derivative exhibited limited DPPH radical scavenging activity when compared to the standard antioxidant, ascorbic acid. researchgate.net

The following table summarizes the antioxidant activity data for the aforementioned piperidine derivative.

| Assay | Concentration (µM) | Absorbance (Piperidine Derivative) | Absorbance (Ascorbic Acid) |

| DPPH | 250 | 1.072 ± 0.120 | 0.675 ± 0.093 |

| 125 | 1.134 ± 0.098 | 0.789 ± 0.081 | |

| 62.5 | 1.198 ± 0.076 | 0.912 ± 0.065 | |

| 31.2 | 1.265 ± 0.054 | 1.056 ± 0.049 | |

| 15.6 | 1.339 ± 0.044 | 1.263 ± 0.057 | |

| CUPRAC | 250 | 0.142 ± 0.031 | 1.768 ± 0.176 |

| 125 | 0.138 ± 0.035 | 1.345 ± 0.154 | |

| 62.5 | 0.135 ± 0.039 | 0.987 ± 0.132 | |

| 31.2 | 0.133 ± 0.041 | 0.564 ± 0.111 | |

| 15.6 | 0.132 ± 0.042 | 0.227 ± 0.052 |

These findings suggest that while the core piperidine structure is a valuable starting point, further structural modifications may be necessary to enhance the antioxidant and antihyperglycemic properties of this compound derivatives.

Cholinesterase Inhibition Studies

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov The 1-benzylpiperidine (B1218667) scaffold is a key feature in several potent cholinesterase inhibitors, including the well-known drug donepezil (B133215). mdpi.com Research has explored the synthesis and evaluation of various 1-benzylpiperidine derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.netnih.gov

Studies on hybrid molecules combining (α)-lipoic acid with 4-amino-1-benzyl piperidines have demonstrated significant BuChE inhibitory activity. pensoft.netnih.gov While the parent 4-amino-1-benzyl piperidine compounds showed little to no activity, the hybrid molecules exhibited notable inhibition. pensoft.netnih.gov For instance, one such hybrid, compound 17 , was found to be an effective inhibitor of both AChE and BuChE, with IC50 values of 1.75 ± 0.30 µM and 5.61 ± 1.25 µM, respectively. pensoft.netnih.gov These values are comparable to the standard drug galantamine. nih.gov Kinetic studies of compound 17 revealed a mixed type of inhibition for AChE and a noncompetitive inhibition for BuChE. pensoft.netnih.gov

Another series of novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid also demonstrated moderate potency in inhibiting BuChE. nih.gov The compound 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid showed the highest inhibitory activity towards BuChE in this series. nih.gov

The inhibitory activities of selected 1-benzylpiperidine derivatives are presented in the table below.

| Compound | Target Enzyme | IC50 (µM) |

| Compound 17 (α-lipoic acid hybrid) | AChE | 1.75 ± 0.30 |

| BuChE | 5.61 ± 1.25 | |

| Galantamine (Reference) | AChE | 1.7 ± 0.9 |

| BuChE | 9.4 ± 2.5 | |

| 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid | BuChE | 30.06% inhibition at 10 µM |

These findings underscore the potential of the 1-benzylpiperidine scaffold, a core component of this compound, in the design of novel cholinesterase inhibitors. The structure-activity relationship studies suggest that modifications at the 4-position of the piperidine ring and on the benzyl group can significantly influence the inhibitory potency and selectivity towards AChE and BuChE.

Structure Activity Relationship Sar and Structure Affinity Relationship Safir Analyses

Elucidation of Key Pharmacophoric Elements for Biological Activity

The generally accepted pharmacophore model for sigma-1 (σ1) receptor ligands, a primary target for many 4-aryl-4-hydroxypiperidines, consists of a central protonatable amine, a primary hydrophobic site, and a secondary hydrophobic site. nih.gov In 1-Benzyl-4-P-tolyl-piperidin-4-OL, the piperidine (B6355638) nitrogen serves as the essential proton acceptor site. nih.gov The two aromatic rings, the benzyl (B1604629) group and the p-tolyl group, occupy the two hydrophobic domains. nih.gov

Computational studies on analogous 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have further refined this model. These studies indicate that the binding to the σ1 receptor is significantly driven by hydrophobic interactions. nih.gov The distances between the nitrogen atom and the centroids of the two hydrophobic sites are critical for optimal binding. For σ1 receptor ligands, one proposed model suggests a distance of 7.14 Å from the primary hydrophobic site to the nitrogen atom and 4.17 Å from the secondary binding site to the nitrogen atom. nih.gov

The hydroxyl group at the C4 position of the piperidine ring also plays a role. Reduction of the corresponding ketone in precursor molecules to a hydroxyl group has been shown to significantly increase σ1 receptor affinity in analogous compounds. nih.gov This suggests that the hydroxyl group may participate in hydrogen bonding interactions within the receptor binding pocket.

Impact of Substituent Modifications on Receptor Binding and Selectivity

The nature and position of substituents on both the benzyl and the p-tolyl rings, as well as modifications to the piperidine core, have a profound impact on the receptor binding affinity and selectivity of this compound analogs.

Substitutions on the Aryl Ring at C4:

Studies on related N-(1-benzylpiperidin-4-yl)phenylacetamides have shown that the nature of the substituent on the phenyl ring at the 4-position significantly influences affinity for sigma receptors. Halogen substitutions, for instance, generally lead to an increased affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. nih.gov Conversely, the introduction of electron-donating groups like hydroxyl (OH), methoxy (B1213986) (OMe), or amino (NH2) results in weaker or negligible affinity for σ2 receptors, with only a moderate affinity for σ1 receptors. nih.gov Research on 4-aroylpiperidines indicates that para-substitution on the aryl ring is generally favored for potent σ1 receptor ligands. nih.gov

Substitutions on the N-Benzyl Group:

Modification of the benzyl group has also been explored. In N-(1-benzylpiperidin-4-yl)arylacetamide analogs, substitution on the aromatic ring of the benzyl group generally results in a similar or slightly decreased affinity for σ1 receptors. nih.gov However, in other series of 4-benzylpiperidine (B145979) derivatives, the nature of the aralkyl moiety attached to the piperidine nitrogen can dramatically alter both affinity and selectivity between σ1 and σ2 receptors. ebi.ac.uk

The following table summarizes the effects of various substituents on the affinity of analogous 4-aryl-4-hydroxypiperidine derivatives for sigma receptors, based on published research.

| Modification Location | Substituent | Effect on σ1 Affinity | Effect on σ2 Affinity | Selectivity (σ1 vs σ2) | Reference |

| Aryl Ring at C4 (para-position) | Halogen (e.g., Cl, F) | Maintained or Increased | Increased | Decreased | nih.gov |

| Electron-donating (e.g., OMe) | Moderate | Decreased | Increased | nih.gov | |

| N-Benzyl Ring | Halogen | Similar or Slightly Decreased | Increased | Variable | nih.gov |

| Piperidine Ring | Replacement with Piperazine (B1678402) | Can alter binding mode and selectivity | Can alter binding mode and selectivity | Variable | ebi.ac.uk |

| C4-Aryl Moiety | Replacement with Thiophene, Naphthyl, or Indole | No significant effect | Not specified | Not specified | nih.gov |

| Replacement with Imidazole or Pyridyl | >60-fold loss | No significant affinity | Decreased | nih.gov |

Conformational Requirements for Optimized Activity

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The spatial arrangement of the benzyl and p-tolyl groups relative to the piperidine ring dictates how the molecule fits into the receptor's binding site.

For optimal interaction with the σ1 receptor, the piperidine ring is believed to adopt a chair conformation. nih.gov This orientation positions the substituents in a way that allows for favorable interactions with the receptor. The N-benzyl group and the 4-aryl group are thought to occupy equatorial positions to minimize steric hindrance.

While a specific crystal structure for this compound is not publicly available, the conformational preferences of similar 1-benzylpiperidine (B1218667) derivatives have been studied, supporting the importance of a low-energy conformation that allows for optimal interaction with the hydrophobic and polar regions of the receptor.

Regioselectivity and Stereochemical Influences on Activity

The precise placement of substituents and the stereochemistry of the molecule are crucial factors influencing the biological activity of this compound.

Regioselectivity:

The position of the methyl group on the tolyl ring is a key determinant of activity. In the case of this compound, the "p" (para) position of the methyl group is significant. Studies on analogous compounds have demonstrated a clear preference for para-substitution on the C4-aryl ring for high σ1 receptor affinity. nih.gov Substitutions at the ortho or meta positions on the aryl ring have been shown to be less favorable, often leading to a decrease in binding affinity. nih.gov For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogs, 3-substituted compounds generally displayed higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts. nih.gov

Stereochemistry:

The C4 carbon of the piperidine ring in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The stereochemistry at this center can have a profound impact on receptor binding and biological activity.

For sigma receptors, there is a known stereoselectivity. The σ1 receptor generally shows a higher affinity for the (+)-enantiomers of benzomorphan (B1203429) ligands, while the σ2 receptor often prefers the (-)-enantiomers. nih.gov Although specific experimental data for the individual enantiomers of this compound are not extensively reported in the searched literature, it is highly probable that one enantiomer exhibits significantly greater affinity and/or a different selectivity profile for sigma receptors compared to the other. The synthesis and biological evaluation of the individual stereoisomers are therefore crucial for a complete understanding of the compound's pharmacology.

Computational and Theoretical Studies in Support of Research

Quantum Chemical Investigations (DFT, FMO, NBO, MEP)

Quantum chemical methods are instrumental in detailing the electronic structure and properties of a molecule. Density Functional Theory (DFT) is a widely used approach that can accurately predict molecular geometries, energies, and a host of other electronic properties.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For piperidine (B6355638) derivatives, the HOMO is often localized on the electron-rich aromatic rings and the nitrogen atom of the piperidine ring, while the LUMO is typically distributed over the aromatic systems. In the case of 1-Benzyl-4-p-tolyl-piperidin-4-ol, the benzyl (B1604629) and p-tolyl groups, along with the piperidine nitrogen, would be significant contributors to the HOMO. The LUMO would likely be centered on the aromatic rings. The HOMO-LUMO energy gap for similar piperidine derivatives has been reported to be in a range that suggests good stability. researchgate.net A smaller HOMO-LUMO energy gap can indicate a higher propensity for intramolecular charge transfer, which is a key factor for nonlinear optical properties.

Table 1: Representative Frontier Molecular Orbital Energies for a Structurally Similar Piperidine Derivative

| Parameter | Energy (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: Data is representative of computational studies on analogous piperidine derivatives and is intended for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack). Green and yellow areas denote regions of neutral or near-neutral potential.

For this compound, the MEP map would be expected to show a negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, making these sites susceptible to electrophilic attack. The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential (blue), indicating them as sites for nucleophilic interaction. researchgate.net The aromatic rings would display a mixed potential, with the π-electron clouds contributing to negative potential above and below the plane of the rings.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It helps to understand hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions can significantly influence the molecule's stability and conformation.

In this compound, significant hyperconjugative interactions would be expected. These could include interactions between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C and C-H bonds, as well as interactions between the π-orbitals of the aromatic rings and the σ* orbitals of the piperidine ring. The stabilization energies associated with these interactions can be quantified using NBO analysis, providing a measure of their importance.

Nonlinear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. A key parameter is the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with large β values often possess a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer.

Piperidine derivatives have been investigated for their NLO properties. researchgate.netrsc.org The presence of electron-donating groups (like the nitrogen atom and hydroxyl group) and electron-withdrawing/conjugating groups (the aromatic rings) in this compound suggests that it could exhibit NLO behavior. Computational studies on similar compounds have shown that the magnitude of the hyperpolarizability can be significant. researchgate.net DFT calculations can be employed to predict the β value and understand the electronic transitions that contribute to the NLO response.

Table 2: Calculated First-Order Hyperpolarizability for a Representative Piperidine-Based Compound

| Property | Value (a.u.) |

| βtotal | 5.0 x 10-30 |

Note: This value is illustrative and based on data for analogous NLO-active organic molecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In a typical protein-ligand complex, the binding is stabilized by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the hydroxyl group can act as a hydrogen bond donor and acceptor. The nitrogen atom of the piperidine ring can also participate in hydrogen bonding or form ionic interactions if protonated. The benzyl and p-tolyl groups provide large hydrophobic surfaces that can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket of a protein. nih.gov

Table 3: Potential Protein-Ligand Interactions for this compound Based on Analogous Systems

| Type of Interaction | Potential Interacting Group on Ligand |

| Hydrogen Bonding | Hydroxyl group (-OH), Piperidine Nitrogen (N) |

| Hydrophobic Interactions | Benzyl group, p-tolyl group |

| van der Waals Forces | Entire molecule |

| Cation-π Interactions | Protonated Piperidine Nitrogen and aromatic residues |

Binding Energy Calculations and Interaction Analysis (Hydrogen Bonding, Pi-Stacking)

The stability of a ligand-receptor complex is fundamentally governed by the binding energy, which is a composite of various non-covalent interactions. For derivatives of this compound, computational analyses have been instrumental in dissecting these interactions.

Pi-Stacking: The aromatic benzyl and p-tolyl groups of the molecule are capable of engaging in pi-stacking interactions. These interactions, which occur between the electron clouds of aromatic rings, are significant in stabilizing the binding of the ligand to its target protein. The relative orientation of these rings, as determined by dihedral angles, influences the strength and nature of these pi-pi interactions. nih.gov In related triazole compounds, centroid-to-centroid distances between aromatic rings have been calculated to be as short as 3.632 Å, indicating the presence of weak π–π stacking interactions that contribute to crystal packing stability. nih.gov The interplay between these forces is a key determinant of the molecule's binding affinity and selectivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of a molecule over time, providing insights into its conformational flexibility and the stability of its interactions with a target protein. For piperidine derivatives, MD simulations have been used to assess the stability of protein-ligand complexes. researchgate.net These simulations can reveal crucial amino acids involved in the binding interactions and confirm the robustness of the ligand's binding mode. researchgate.net While specific MD simulation data for this compound is not extensively detailed in the provided context, the application of this technique to analogous structures underscores its importance in validating docking results and understanding the dynamic nature of the binding process. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The therapeutic potential of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties at an early stage of drug development, thereby identifying potential liabilities and guiding molecular optimization.

For various piperidine derivatives, computational tools like SwissADME have been utilized to evaluate their pharmacokinetic parameters. researchgate.net These studies often predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. researchgate.net For example, a study on a related piperidine derivative, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, involved virtual ADME studies to assess the relationship between its biological, electronic, and physicochemical characteristics. nih.gov Such analyses are crucial for predicting the drug-like qualities of a compound. nih.gov While detailed ADME predictions for this compound are not explicitly available, the established use of these predictive models for similar piperidine structures indicates their utility in assessing its potential as a drug candidate. nih.govresearchgate.net

Table of Predicted ADME Properties for Related Piperidine Derivatives

| Property | Predicted Value/Characteristic | Tool/Method | Reference |

| Pharmacokinetics | Good absorption | SwissADME | researchgate.net |

| Blood-Brain Barrier | Ability to cross | SwissADME | researchgate.net |

| AMES Toxicity | Less toxic | SwissADME | nih.gov |

| Max. Tolerated Dose (human) | 0.383 | SwissADME | nih.gov |

| hERG I Inhibitor | No | SwissADME | nih.gov |

| hERG II Inhibitor | Yes | SwissADME | nih.gov |

This table is illustrative of the types of data generated in ADME prediction studies for similar compounds and is not specific to this compound.

Advanced Applications and Future Research Directions in Medicinal Chemistry

Development of Novel Analgesic Agents

The 4-aryl-4-piperidinol motif is a well-established pharmacophore in the design of potent analgesic agents, most notably in the fentanyl class of µ-opioid receptor agonists. nih.govnih.gov The structure of 1-Benzyl-4-P-tolyl-piperidin-4-ol aligns with the key structural requirements for interaction with opioid receptors, specifically the tertiary amine and the aryl group at the 4-position, which are crucial for analgesic activity. tandfonline.com

Research into related 4-aryl-4-piperidinol derivatives has demonstrated that modifications to the N-substituent and the C4-aryl group can significantly modulate analgesic potency and receptor selectivity. For instance, studies on aralkyl-ketone-4-piperidol derivatives have yielded compounds with potent analgesic effects in preclinical models, such as the mouse writhing and hot plate tests. nih.gov Interestingly, some of these potent analgesics exhibit low affinity for the classical mu, delta, and kappa opioid receptors, suggesting they may act via novel non-opioid pathways, which is a highly desirable attribute for developing analgesics with reduced side effects. nih.gov The incorporation of the 4-phenylpiperidine (B165713) pharmacophore has led to the discovery of a novel class of potent opioid analgesics with a favorable pharmacological profile. nih.gov

Table 1: Analgesic Activity of Related Piperidine (B6355638) Derivatives

| Compound Type | Preclinical Model | Observed Activity | Potential Mechanism |

|---|---|---|---|

| Aralkyl-ketone-4-piperidol derivatives | Mouse writhing and hot plate tests | Potent analgesic activities | Low affinity for µ, δ, κ receptors, suggesting a non-opioid pathway nih.gov |

| 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines | In vivo analgesic assays | High analgesic potency, short duration of action | Opioid receptor modulation nih.gov |

| 4-Amino methyl piperidine derivatives | Tail-flick and writhing tests | Excellent analgesic activity | Involvement with µ-opioid receptor tandfonline.com |

Exploration as Antipsychotic Agents

The therapeutic efficacy of many antipsychotic drugs is attributed to their interaction with dopamine (B1211576) and serotonin (B10506) receptors in the central nervous system. nih.govnih.gov The 1-benzyl-4-arylpiperidine scaffold, present in this compound, is a key structural feature in several compounds investigated for antipsychotic properties. These derivatives often exhibit affinity for dopamine D2 and serotonin 5-HT2A receptors, which are primary targets for atypical antipsychotics. nih.gov

Molecular hybridization strategies have been employed to optimize aryl-piperidine derivatives, leading to compounds with potent dual D2 and 5-HT2A receptor antagonist activity. nih.gov Such multi-target agents are believed to offer superior efficacy in treating complex psychiatric disorders like schizophrenia. nih.gov Furthermore, certain 1-aralkyl-4-benzylpiperidine derivatives have shown remarkable affinity for both sigma (σ) and 5-HT1A receptors, with a partial agonist profile at the 5-HT1A receptor, suggesting their potential as atypical antipsychotic agents with a novel mechanism of action. nih.gov The ability of these compounds to modulate dopamine signaling, for example by influencing D2 receptor endocytosis, further underscores their potential in psychiatric pharmacotherapy. nih.gov

Table 2: Receptor Binding Profiles of Related Piperidine Scaffolds for Antipsychotic Potential

| Compound Class | Primary Receptor Targets | Observed Functional Activity | Therapeutic Rationale |

|---|---|---|---|

| Aryl-piperidine derivatives | Dopamine D2, Serotonin 5-HT2A | Dual D2/5-HT2A antagonism | Improved efficacy in schizophrenia nih.gov |

| 1-Aralkyl-4-benzylpiperidines | Sigma (σ), Serotonin 5-HT1A | Partial 5-HT1A agonism | Potential as atypical antipsychotics nih.gov |

| Piperidine-based ligands | Dopamine D4 | D4 receptor antagonism | Potential alternative for glioblastoma treatment mdpi.com |

| N-substituted piperidine derivatives | Dopamine Transporter (DAT) | Potent and selective dopamine reuptake inhibition | Stimulant activity wikipedia.org |

Inhibitors for Specific Biological Targets (e.g., Menin)

Beyond receptor modulation, the piperidine scaffold is a versatile framework for designing inhibitors of specific enzymes and protein-protein interactions. While direct evidence of this compound as a menin inhibitor is not established, its structural components are found in inhibitors of other crucial biological targets. For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies. nih.gov

Furthermore, piperidine derivatives have been successfully developed as inhibitors for other enzymes, such as steroid-5α-reductase, which is implicated in benign prostatic hyperplasia and other androgen-dependent conditions. nih.gov The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has yielded compounds with significant inhibitory activity against both type 1 and type 2 isozymes of 5α-reductase. nih.gov Additionally, the structure-based design of disubstituted (4-piperidinyl)-piperazine derivatives has led to potent inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in lipid metabolism and a target for obesity and type 2 diabetes treatments. nih.gov These examples highlight the potential for modifying the this compound core to target a wide range of enzymes.

Preclinical Tool Compounds for Neurodegenerative and Psychiatric Disorders

The this compound scaffold can serve as a valuable preclinical tool to investigate the pathophysiology of neurodegenerative and psychiatric disorders. Its inherent ability to be modified to target specific receptors and enzymes makes it an ideal starting point for developing chemical probes. For instance, derivatives of 4-(arylethynyl)piperidine have been discovered as potent inhibitors of O-GlcNAcase (OGA), an enzyme implicated in the hyperphosphorylation of tau protein in Alzheimer's disease. nih.gov A lead compound from this series not only showed significant enzymatic and cellular potency but also demonstrated in vivo efficacy in a mouse model of Alzheimer's, reducing cognitive impairment. nih.gov

In the context of psychiatric disorders, the development of selective dopamine D3 receptor antagonists from piperazine (B1678402) derivatives demonstrates the utility of such scaffolds in creating tools to dissect the roles of specific receptor subtypes in conditions like substance abuse. acs.org The ability to fine-tune the selectivity of these compounds for D3 over D2 receptors is crucial for developing therapeutics with fewer side effects. acs.orgmdpi.com The 4-aryl piperidine structure is also useful as a linker in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation, a cutting-edge approach in drug discovery. sigmaaldrich.com

Opportunities for Further Structural Elaboration and Optimization

The this compound molecule offers numerous avenues for structural modification to enhance its potency, selectivity, and pharmacokinetic properties. The synthesis of this compound and its analogs can be achieved through various established chemical routes, often starting from 1-benzyl-4-piperidone. researchgate.netchemicalbook.com

Key areas for structural elaboration include:

Modification of the N-benzyl group: Altering the substituents on the benzyl (B1604629) ring or replacing it with other aralkyl or alkyl groups can significantly impact receptor affinity and selectivity. nih.gov

Variation of the C4-aryl substituent: Replacing the p-tolyl group with other substituted phenyl rings or heteroaromatic systems can fine-tune interactions with the target binding pocket. researchgate.net

Modification of the 4-hydroxyl group: Esterification, etherification, or replacement of the hydroxyl group can alter the compound's polarity, metabolic stability, and binding mode.

Introduction of additional substituents on the piperidine ring: This can create chiral centers and provide more specific interactions with the target protein, as demonstrated in the development of donepezil (B133215) analogues. kcl.ac.uk

These modifications can be guided by structure-activity relationship (SAR) studies and computational modeling to rationally design new compounds with improved therapeutic potential.

Design of Radioligands for Receptor Imaging

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques that allow for the in vivo visualization and quantification of biological targets. The development of radiolabeled ligands that specifically bind to these targets is essential for these technologies.

The this compound scaffold is an excellent candidate for the development of radioligands for imaging neuroreceptors or other targets in the brain. By incorporating a positron-emitting isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) into the molecule, it can be transformed into a PET tracer. For example, the benzyl or tolyl group could be labeled with ¹¹C or a fluoro-substituted analog could be synthesized for labeling with ¹⁸F. The development of such radioligands would enable the non-invasive study of target engagement by unlabeled drugs, the investigation of receptor density changes in disease states, and could aid in patient stratification for clinical trials. The use of radiotracers like [18F]F-AraG in PET imaging to monitor T-cell mediated anti-tumor immune responses highlights the potential of developing novel imaging agents for various diseases. clinicaltrials.gov

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-4-P-tolyl-piperidin-4-OL, and how can its purity be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions involving piperidine derivatives. For example, a common approach involves reacting 4-P-tolyl-piperidin-4-ol with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Purity optimization typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol. Structural confirmation requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For crystalline derivatives, X-ray diffraction using SHELX software ensures precise structural refinement .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

- Use of PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact, as similar piperidine derivatives may cause irritation .

- Work in a fume hood to prevent inhalation of vapors or dust.

- Store in a cool, dry, ventilated area away from oxidizers and ignition sources .

- Dispose of waste via licensed hazardous chemical disposal services .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combine multiple analytical techniques:

- NMR Spectroscopy : Compare ¹H/¹³C peaks with literature data for benzyl, toluyl, and piperidine moieties .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns via HRMS .

- X-ray Crystallography : Resolve crystal structures using SHELX for unambiguous confirmation of stereochemistry .

Advanced Research Questions

Q. What strategies resolve contradictory data in the biological activity of this compound across studies?

Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times) .

- Purity Reassessment : Use HPLC-MS to detect trace impurities that may interfere with biological targets .

- Mechanistic Profiling : Employ binding assays (e.g., SPR, ITC) to directly measure interactions with enzymes/receptors, reducing reliance on indirect activity readouts .

Q. How can computational modeling guide the optimization of this compound for target-specific applications?

- Docking Studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., HDACs or GPCRs) .

- QSAR Analysis : Correlate substituent effects (e.g., benzyl vs. tolyl groups) with activity data to design analogs with enhanced potency .

- MD Simulations : Assess conformational stability of the piperidine ring in aqueous or lipid bilayer environments to optimize bioavailability .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to stress conditions (pH extremes, UV light, oxidizers) and monitor decomposition via LC-MS .

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify major metabolites and metabolic soft spots .

- Thermogravimetric Analysis (TGA) : Determine thermal degradation thresholds to inform storage and handling protocols .

Methodological Considerations

Q. What experimental designs are optimal for evaluating the compound’s enantioselective synthesis?

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and determine enantiomeric excess (ee) .

- Asymmetric Catalysis : Screen chiral ligands (e.g., BINOL-derived catalysts) in metal-mediated reactions to enhance stereoselectivity .

- Circular Dichroism (CD) : Confirm absolute configuration of isolated enantiomers .

Q. How should researchers address discrepancies in reported solubility and partition coefficients (log P) for this compound?

- Standardized Protocols : Follow OECD guidelines for log P determination (e.g., shake-flask method with octanol/water) .

- Solubility Screening : Use nephelometry or UV-Vis spectroscopy in buffers of varying pH and ionic strength .

- Cross-Validation : Compare results across multiple labs using identical batches to isolate batch-specific variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.